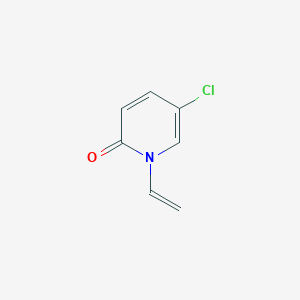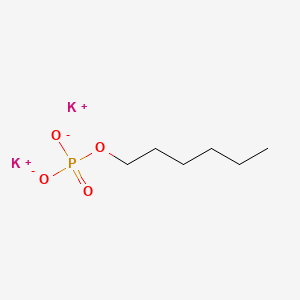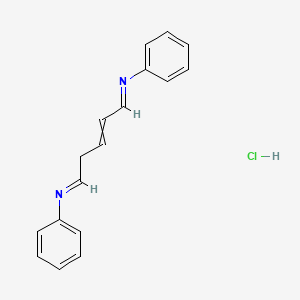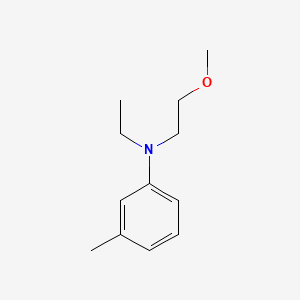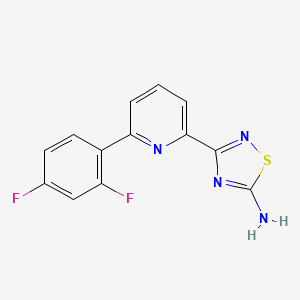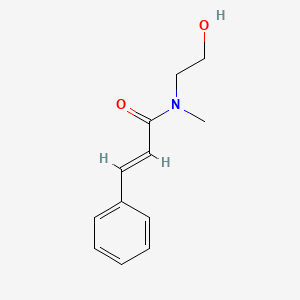
N-ethyl-4-(4-ethylaminophenyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-ethyl-4-(4-ethylaminophenyl)aniline is an organic compound with the molecular formula C16H20N2. It is a derivative of aniline, characterized by the presence of ethyl groups attached to the nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-4-(4-ethylaminophenyl)aniline can be achieved through several methods. One common approach involves the reduction of nitroarenes. This method typically includes the nitration of arenes followed by reduction using reagents such as iron and hydrochloric acid . Another method involves the direct nucleophilic substitution of haloarenes at high temperatures or through copper-mediated chemistry . Modern transition-metal-catalyzed processes, such as palladium-catalyzed amination, are also employed to synthesize this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale nitration and reduction processes. These methods are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-ethyl-4-(4-ethylaminophenyl)aniline undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used to reduce the compound, often under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines or other reduced forms of the compound .
Applications De Recherche Scientifique
N-ethyl-4-(4-ethylaminophenyl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of polymers, resins, and other industrial materials.
Mécanisme D'action
The mechanism of action of N-ethyl-4-(4-ethylaminophenyl)aniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-methyl-4-(4-methylaminophenyl)aniline
- N-propyl-4-(4-propylaminophenyl)aniline
- N-butyl-4-(4-butylaminophenyl)aniline
Uniqueness
N-ethyl-4-(4-ethylaminophenyl)aniline is unique due to its specific ethyl substitutions, which confer distinct chemical and physical properties. These properties make it particularly suitable for certain applications, such as in the synthesis of specialized dyes and pigments .
Propriétés
Numéro CAS |
6290-86-4 |
|---|---|
Formule moléculaire |
C16H20N2 |
Poids moléculaire |
240.34 g/mol |
Nom IUPAC |
N-ethyl-4-[4-(ethylamino)phenyl]aniline |
InChI |
InChI=1S/C16H20N2/c1-3-17-15-9-5-13(6-10-15)14-7-11-16(12-8-14)18-4-2/h5-12,17-18H,3-4H2,1-2H3 |
Clé InChI |
FSSYNTJUYWSXFS-UHFFFAOYSA-N |
SMILES canonique |
CCNC1=CC=C(C=C1)C2=CC=C(C=C2)NCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



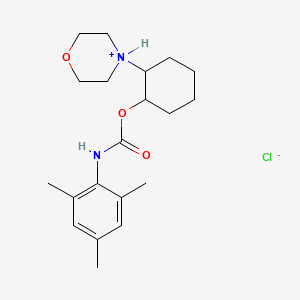
![3-[(2-Amino-6-methylpyrimidin-4-yl)amino]cyclopentan-1-ol](/img/structure/B13750141.png)
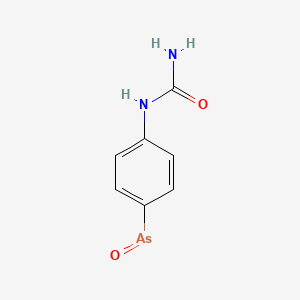

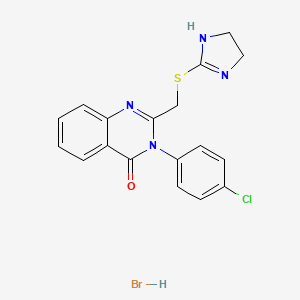

![Benzenamine,4-(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl-(9ci)](/img/structure/B13750150.png)
